

Technical Guide: 2,7-Dimethyl-2,6-octadiene

(CAS: 16736-42-8)

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Compound of Interest

Compound Name: 2,7-Dimethyl-2,6-octadiene

Cat. No.: B099637

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of **2,7-dimethyl-2,6-octadiene** (CAS Number 16736-42-8), a terpene hydrocarbon. This document consolidates available physicochemical data, outlines a detailed experimental protocol for its synthesis, and presents relevant biological activity information. The information is structured to be a valuable resource for researchers and professionals in chemistry and drug development.

Physicochemical and Toxicological Data

The properties of **2,7-dimethyl-2,6-octadiene** are summarized in the tables below. It is important to note that toxicological data is based on a structurally related compound and should be considered indicative.

Table 1: Physicochemical Properties of **2,7-Dimethyl-2,6-octadiene**

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₈	[1] [2]
Molecular Weight	138.25 g/mol	[1] [2]
CAS Number	16736-42-8	[1] [2]
Density	0.8 g/cm ³ at 20 °C	[3]
Boiling Point	167.1 ± 10.0 °C at 760 mmHg	
Melting Point	-15 °C	
Flash Point	43.9 ± 13.8 °C	
Refractive Index (n _{20/D})	1.474 (lit.)	[3]
Water Solubility	Practically insoluble	
Vapor Density	5.31 (vs air)	

Table 2: Spectral Data Summary

Spectrum Type	Data	Reference
Mass Spectrum (EI)	Major fragments observed.	[4]
¹³ C NMR	Characterization confirmed by ¹³ C NMR spectroscopy.	[5]

Table 3: Toxicological Data (Analog: Citral, 3,7-dimethyl-2,6-octadienal)

Test	Species	Route	Value	Remarks	Reference
LD50	Rat (male and female)	Oral	6,800 mg/kg	The value is given in analogy to citral.	
LD50	Rat (male and female)	Dermal	> 2,000 mg/kg	The value is given in analogy to citral.	

Experimental Protocols

Synthesis of 2,7-Dimethyl-2,6-octadiene from Isoprene

This protocol is adapted from the synthesis described by Barton et al. (1983).^[5]

Materials:

- Isoprene (2-methyl-1,3-butadiene)
- Tetrahydrofuran (THF), anhydrous
- Dicyclohexylamine
- Sodium metal, powdered
- Water, deionized
- Hydrochloric acid, dilute solution

Equipment:

- 200 mL glass reactor with a cooling system
- Magnetic stirrer
- Separatory funnel

- Distillation apparatus

Procedure:

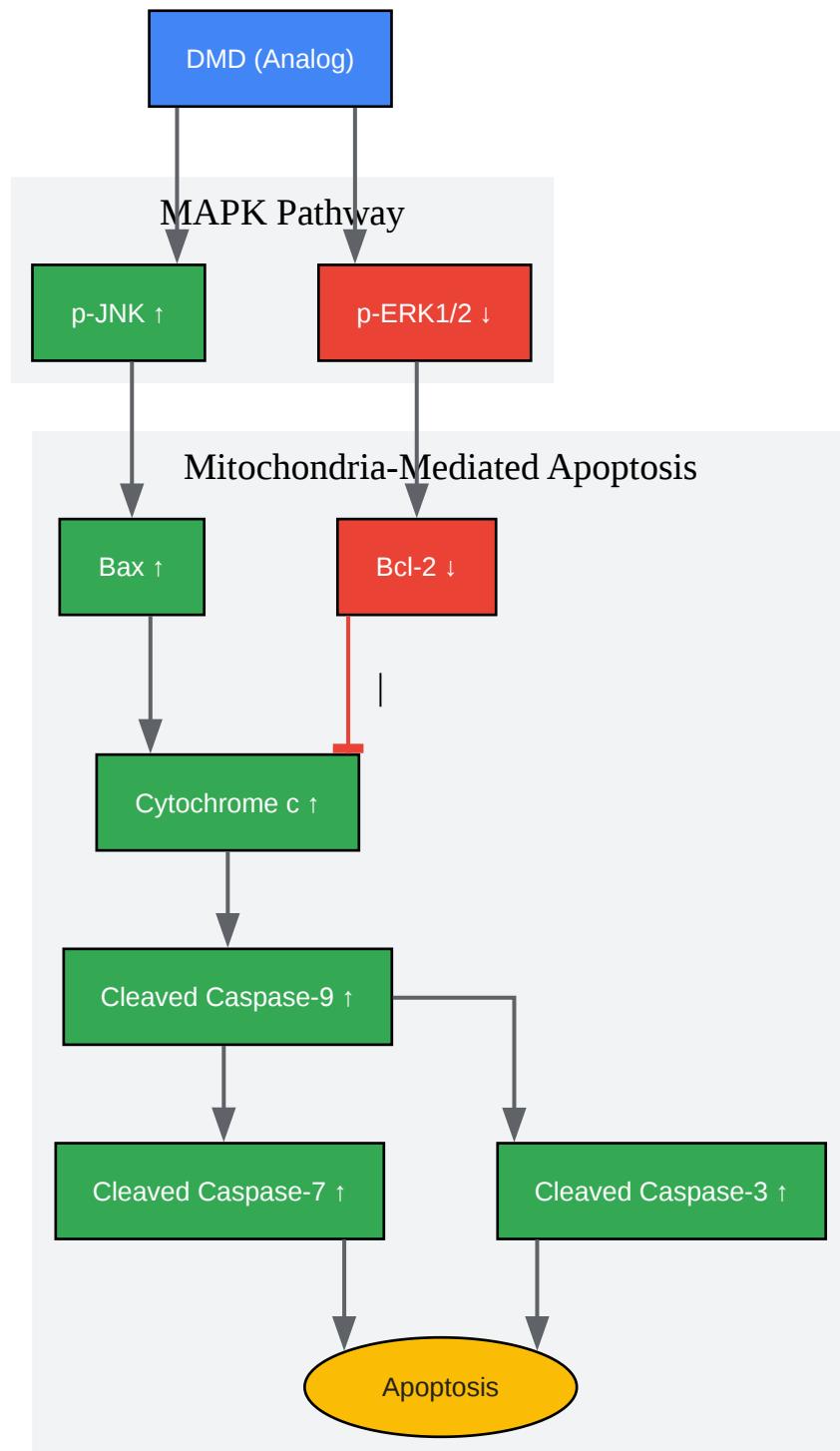
- In a 200 mL glass reactor, combine equimolar quantities of powdered sodium, 7.5 g of isoprene, and dicyclohexylamine in a thirteenfold excess of anhydrous tetrahydrofuran.
- Cool the reaction mixture to 5°C using an external cooling bath.
- Stir the mixture vigorously. The reaction is initiated by the transfer of sodium from the solid phase into the solution, which is indicated by the formation of a brown-red color.
- Allow the reaction to proceed for 80 minutes at 5°C.
- After 80 minutes, quench the reaction by the careful addition of 10 mL of deionized water.
- Transfer the mixture to a separatory funnel and wash with dilute hydrochloric acid.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Filter the solution to remove the drying agent.
- Purify the crude product by distillation. Collect the fraction boiling at 167-170°C.
- Characterize the final product by mass spectrometry and ¹³C NMR spectroscopy to confirm the structure of **2,7-dimethyl-2,6-octadiene**.^[5]

Biological Activity and Signaling Pathways

Direct studies on the biological activity of **2,7-dimethyl-2,6-octadiene** are limited. However, a structurally similar compound, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-6-methyl-2,5-cyclohexadiene-1,4-dione (DMD), has demonstrated antitumor effects in hepatocellular carcinoma cells. The proposed mechanism involves the induction of apoptosis via the MAPK signaling pathway.^[6]

Proposed Antitumor Signaling Pathway (Analog Study)

The diagram below illustrates the proposed signaling cascade initiated by the analogous compound DMD, leading to apoptosis in cancer cells. This pathway may provide a starting point for investigating the potential biological activities of **2,7-dimethyl-2,6-octadiene**.



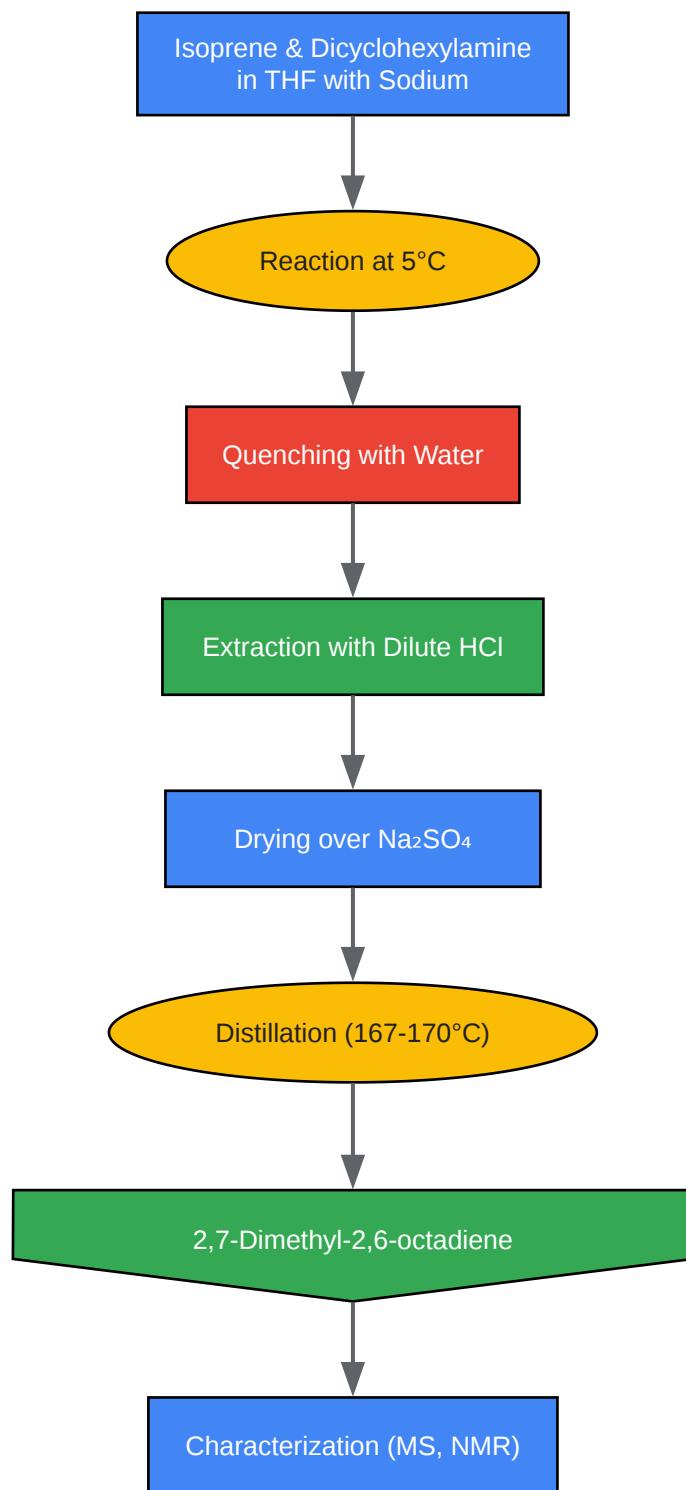
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Proposed signaling pathway of an analogous compound.[\[6\]](#)

Experimental and Synthetic Workflows

General Synthetic and Purification Workflow

The following diagram outlines a general workflow for the synthesis and purification of **2,7-dimethyl-2,6-octadiene**.

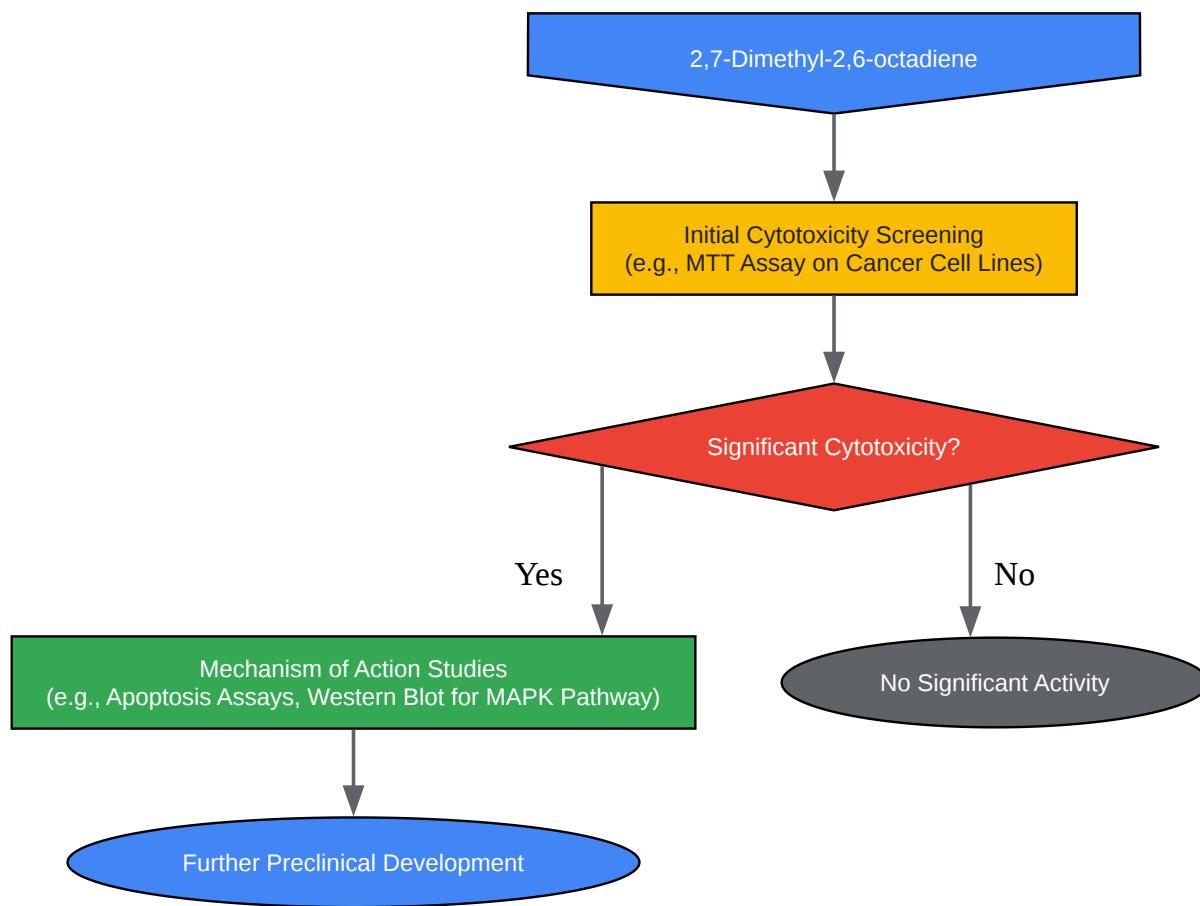


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Synthesis and purification workflow.[\[5\]](#)

Logical Workflow for Biological Activity Screening

This diagram presents a logical workflow for the initial biological screening of **2,7-dimethyl-2,6-octadiene**, based on the activities of similar compounds.



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Logical workflow for biological screening.

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